1-Acetyl-4-benzoylpiperidine
Overview
Description
1-Acetyl-4-benzoylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-Acetyl-4-benzoylpiperidine derivatives demonstrate potent anti-acetylcholinesterase (anti-AChE) activity. This property is crucial in the context of antidementia agents. For instance, certain derivatives, when substituted with bulky moieties, show increased anti-AChE activity. One such compound showed an affinity 18,000 times greater for AChE than for BuChE, which has significant implications for Alzheimer's disease treatment (Sugimoto et al., 1990).
Potential Treatment for Alzheimer's Disease
The introduction of specific groups into the benzoylpiperidine structure can lead to compounds with remarkable inhibitory effects on AChE, highlighting their potential as palliative treatments for Alzheimer's Disease (Villalobos et al., 1994).
Impact on AMPA Receptor Kinetics
Benzoylpiperidine compounds have been shown to affect the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This influence is crucial in understanding the neurophysiological implications of these compounds (Arai et al., 1996).
Microbiological Synthesis
1-Benzoylpiperidine derivatives can be synthesized microbiologically, offering a potentially sustainable and efficient method for producing these compounds. This approach could be valuable in pharmaceutical manufacturing (Parshikov et al., 1992).
Comparative Molecular Field Analysis (CoMFA)
CoMFA studies have been conducted on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, providing insights into the steric and electronic factors modulating their biochemical activity. This analysis is significant for drug design and understanding the molecular basis of their therapeutic effects (Tong et al., 1996).
Antidopaminergic Activity
Some benzoylpiperidine derivatives have been identified to exhibit antidopaminergic activity, which could be relevant in treating conditions like schizophrenia and Parkinson's disease (Cortizo et al., 1991).
GlyT1 Inhibition
Benzoylpiperidine derivatives have been investigated as inhibitors of glycine transporter 1 (GlyT1), an approach in developing new treatments for schizophrenia (Liu et al., 2015).
Memory Enhancement
Certain benzoylpiperidine drugs have shown to enhance memory encoding and improve performance in learning tasks. This characteristic could be pivotal in developing cognitive enhancers (Arai et al., 1996).
Charge Transfer Complex Analysis
The formation of charge transfer complexes involving benzoylpiperidine derivatives has been studied, providing a deeper understanding of their electronic and structural properties. This research can be significant in the development of new materials and sensors (Abbu et al., 2019).
Serotonin 5-HT1A Receptor-Biased Agonists
Some 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been developed as serotonin 5-HT1A receptor-biased agonists. This finding could lead to new treatments for depression and other psychiatric disorders with potentially fewer side effects (Sniecikowska et al., 2019).
Dopamine Transporter Inhibitors
Benzoylpiperidines have been identified as novel and selective reuptake inhibitors of the human dopamine transporter, relevant for ADHD treatment and drug abuse research (Jones et al., 2023).
Mechanism of Action
Target of Action
Piperidine derivatives, to which 1-acetyl-4-benzoylpiperidine belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been developed as inhibitors for various targets, suggesting that this compound may interact with its targets to inhibit their function .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, suggesting that they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a broad spectrum of therapeutic effects .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .
Properties
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMJPJBWMFWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372389 | |
Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-79-3 | |
Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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